molecular formula C23H43N3O3 B13724590 2-Azido-1-pivaloyl-D-erythro-Sphingosine

2-Azido-1-pivaloyl-D-erythro-Sphingosine

Cat. No.: B13724590
M. Wt: 409.6 g/mol
InChI Key: HBQMTKUQTNSGBI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Azido-1-pivaloyl-D-erythro-Sphingosine involves several steps. The starting material is typically Sphingosine, which undergoes azidation to introduce the azido group. The pivaloyl group is then introduced through an esterification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Chemical Reactions Analysis

2-Azido-1-pivaloyl-D-erythro-Sphingosine can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can convert the azido group to an amine group.

    Substitution: The azido group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Azido-1-pivaloyl-D-erythro-Sphingosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azido-1-pivaloyl-D-erythro-Sphingosine involves its interaction with protein kinase C and calmodulin-dependent enzymes. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the protein kinase C signaling pathway and the calmodulin-dependent signaling pathway .

Comparison with Similar Compounds

2-Azido-1-pivaloyl-D-erythro-Sphingosine is unique due to its specific inhibitory effects on protein kinase C and calmodulin-dependent enzymes. Similar compounds include:

    Sphingosine: The parent compound, which also has biological activity but lacks the azido and pivaloyl groups.

    1-Pivaloyl-D-erythro-Sphingosine: A derivative with only the pivaloyl group.

    2-Azido-Sphingosine: A derivative with only the azido group.

These similar compounds can provide insights into the structure-activity relationships and help in the design of new derivatives with improved properties .

Properties

Molecular Formula

C23H43N3O3

Molecular Weight

409.6 g/mol

IUPAC Name

(2-azido-3-hydroxyoctadec-4-enyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C23H43N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)20(25-26-24)19-29-22(28)23(2,3)4/h17-18,20-21,27H,5-16,19H2,1-4H3

InChI Key

HBQMTKUQTNSGBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O

Origin of Product

United States

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